molecular formula C5H9BrO2 B13914849 2-(Bromomethyl)butanoic acid CAS No. 56970-79-7

2-(Bromomethyl)butanoic acid

Cat. No.: B13914849
CAS No.: 56970-79-7
M. Wt: 181.03 g/mol
InChI Key: JYVCICWVRWCAIC-UHFFFAOYSA-N
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Description

It is a derivative of butanoic acid, where a bromomethyl group is attached to the second carbon atom of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)butanoic acid can be synthesized through several methods. One common approach involves the bromination of 3-methylbutanoic acid using bromine in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Alcohols, ethers, or other substituted derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hydrocarbons or alcohols.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)butanoic acid involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 2-(Bromomethyl)butanoic acid is unique due to the presence of both a bromomethyl group and a methyl group on the butanoic acid chain. This combination of functional groups provides distinct reactivity and versatility in synthetic applications compared to other similar compounds .

Properties

IUPAC Name

2-(bromomethyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-2-4(3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVCICWVRWCAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309404
Record name 2-(Bromomethyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56970-79-7
Record name 2-(Bromomethyl)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56970-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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